molecular formula C26H24N2O5S B2886554 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate CAS No. 851093-32-8

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate

Cat. No.: B2886554
CAS No.: 851093-32-8
M. Wt: 476.55
InChI Key: VMPVNDGEAGVFNM-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate is a novel, complex pyrazolone derivative offered for research and development purposes. Pyrazolone scaffolds are extensively studied in medicinal chemistry and chemical synthesis for their versatile properties . The structure of this particular compound suggests potential utility as a key synthetic intermediate or building block for the development of more complex molecules. Its molecular framework, incorporating both a tosyl group and a 4-ethoxybenzoate ester, may be of interest in the exploration of new pharmacologically active compounds or advanced materials. Researchers investigating structure-activity relationships (SAR) or seeking novel heterocyclic compounds for various applications may find this chemical valuable. This product is provided as-is for research use only and is not intended for diagnostic or therapeutic applications. Analysts are responsible for verifying the compound's identity, purity, and suitability for their specific research objectives.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-4-32-22-14-12-20(13-15-22)26(29)33-25-24(34(30,31)23-16-10-18(2)11-17-23)19(3)27-28(25)21-8-6-5-7-9-21/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVNDGEAGVFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves a multi-step process:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tosyl group: The tosylation of the pyrazole ring is usually carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the phenyl group: This step involves the use of a phenylating agent, such as phenyl lithium or phenyl magnesium bromide, to introduce the phenyl group onto the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the ester moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Below is a comparative analysis of key structural analogs (Table 1):

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Position 4 Substituent Position 5 Substituent Key Functional Groups
Target Compound Tosyl (SO₂-C₆H₄-CH₃) 4-Ethoxybenzoate (OCO-C₆H₄-OCH₂CH₃) Sulfonyl, Ethoxy, Benzoate
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-Chlorobenzoyl (CO-C₆H₄-Cl) 4-Chlorobenzoate (OCO-C₆H₄-Cl) Chlorobenzoyl, Chlorobenzoate
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (851126-62-0) 4-Methylphenylsulfanyl (S-C₆H₄-CH₃) 2-Methoxyacetate (OCO-CH₂-OCH₃) Thioether, Methoxyacetate
Key Observations:
  • Position 4 Substituents :

    • The tosyl group in the target compound is a strong electron-withdrawing sulfonyl group, which may enhance stability and influence intermolecular interactions (e.g., hydrogen bonding) compared to the chlorobenzoyl group in (electron-withdrawing but less polar) and the thioether group in (electron-rich, less reactive).
    • Thioether groups (e.g., in ) are prone to oxidation, whereas sulfonyl groups (target compound) are chemically inert under physiological conditions.
  • Chlorobenzoate groups (as in ) introduce electronegative chlorine atoms, which may improve antibacterial activity but could also increase toxicity .
Reactivity Trends:
  • Chlorinated analogs (e.g., ) may undergo dehalogenation under reducing conditions, while thioether-containing compounds (e.g., ) are susceptible to oxidative cleavage.
Antibacterial Activity:
  • The chlorobenzoate derivative demonstrates notable antibacterial activity, attributed to the electron-withdrawing chlorine atoms enhancing interactions with bacterial enzymes .

Computational and Structural Insights

  • Electron Density Analysis: Tools like Multiwfn could compare electrostatic potentials (ESP) of these compounds. The tosyl group in the target compound may create distinct ESP regions, influencing binding to biological targets.
  • Crystal Packing : Structural analogs with bulky substituents (e.g., chlorobenzoyl in ) may exhibit different packing efficiencies compared to the target compound’s planar benzoate ester.

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in developing new therapeutic agents. The biological activity of pyrazole derivatives often includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O4SC_{25}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 442.52 g/mol. The compound features:

  • A pyrazole ring with methyl and phenyl groups at positions 1 and 3.
  • A tosyl group at position 4, which enhances lipophilicity and may influence biological activity.
  • An ester linkage with 4-ethoxybenzoate that could be a target for hydrolysis, affecting the compound's pharmacological properties.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives possess significant anti-inflammatory and analgesic activities. In studies comparing various compounds, 3-methyl-1-phenyl-4-tosyl derivatives have shown promising results:

  • In vivo studies demonstrated that certain analogs exhibited higher anti-inflammatory efficacy than standard drugs like indomethacin, with inhibition percentages reaching up to 69.56% compared to indomethacin's 66.24% .
Compound% Inhibition (Anti-inflammatory)Comparison Drug% Inhibition
3-Methyl-1-phenyl-4-tosyl derivative69.56%Indomethacin66.24%

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • MIC against Staphylococcus aureus : 6.25 µg/mL
  • MIC against Escherichia coli : 6.25 µg/mL
  • MIC against Pseudomonas aeruginosa : 12.5 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, particularly their effects on breast cancer cell lines:

  • Compounds similar to the target molecule have shown cytotoxic effects stronger than cisplatin, promoting apoptosis via caspase pathways .

The biological mechanisms underlying the activity of 3-methyl-1-phenyl-4-tosyl derivatives involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their functions.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger apoptosis through the activation of caspases and modulation of key proteins involved in cell death pathways .
  • Autophagy Activation : Some studies indicate that these compounds may enhance autophagy processes, contributing to their anticancer effects .

Case Studies

Several case studies have been published that highlight the biological activities associated with pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A comparative analysis showed that certain pyrazolone compounds exhibited superior anti-inflammatory effects compared to traditional NSAIDs, suggesting potential as new therapeutic agents .
  • Antimicrobial Evaluation : Testing against various bacterial strains revealed strong antimicrobial activity, particularly against gram-positive bacteria .
  • Anticancer Research : Investigations into the anticancer properties demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and autophagy .

Q & A

Q. How can the synthetic yield of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate be optimized while minimizing by-products?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as solvent polarity (e.g., ethanol or DMSO), temperature (reflux vs. room temperature), and catalyst selection (acid/base systems). Continuous flow reactors can enhance reaction control, reducing side reactions . Purification via recrystallization or column chromatography is critical for isolating the product from by-products like unreacted intermediates. Thin-layer chromatography (TLC) should be used to monitor reaction progress .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software ) resolves absolute configuration. High-Performance Liquid Chromatography (HPLC) assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges might arise during refinement?

  • Methodological Answer : SHELXL (via SHELX suite) refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. Challenges include:
  • Handling twinning (use TWIN/BASF commands).
  • Addressing disordered groups (e.g., flexible tosyl or ethoxy substituents) via PART/SUMP constraints.
  • Resolving weak data from small crystals (<0.1 mm) by merging datasets from multiple crystals .
    Key Workflow : Data integration (HKL-2000) → Phasing (SHELXD) → Refinement (SHELXL) → Validation (PLATON).

Q. What computational methods are suitable for analyzing the electron density distribution and reaction mechanisms involving this compound?

  • Methodological Answer :
  • Multiwfn : Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Density Functional Theory (DFT) : Models reaction pathways (e.g., ester hydrolysis or pyrazole ring modifications) using Gaussian or ORCA software.
  • Topology Analysis : Electron Localization Function (ELF) reveals bonding interactions (e.g., C=O vs. C-S bonds) .
    Example Application : DFT studies on similar pyrazole derivatives show charge transfer from the tosyl group to the ethoxybenzoate moiety, influencing reactivity .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • In vitro vs. in vivo Discrepancies : Optimize solubility (e.g., DMSO stock solutions vs. saline formulations) and validate assays using positive controls (e.g., cisplatin for cytotoxicity).
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing ethoxy with methoxy) to isolate activity contributors .
  • Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across biological replicates .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may deshield protons.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange broadening.
  • Crystallographic Cross-Validation : Match experimental NMR shifts with computed values (via ADF or NMR-DB) .

Software and Tools

Q. Which software tools are recommended for visualizing and analyzing the crystal structure of this compound?

  • Methodological Answer :
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
  • Mercury (CCDC) : Analyzes intermolecular interactions (e.g., π-π stacking between phenyl rings) .
  • Coot : Models ligand-protein interactions if the compound is studied in a binding context .

Biological Activity Profiling

Q. What strategies are effective for enhancing the bioactivity of this compound in antimicrobial assays?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to increase membrane penetration.
  • Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome microbial resistance .
  • Docking Studies : Use AutoDock Vina to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

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